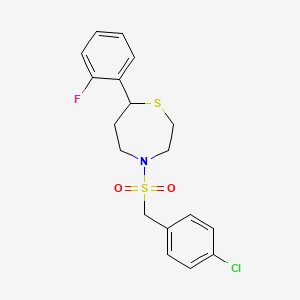

4-((4-Chlorobenzyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane

Description

4-((4-Chlorobenzyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a sulfur- and nitrogen-containing heterocyclic compound characterized by a seven-membered thiazepane ring. Key structural features include a 4-chlorobenzylsulfonyl group at position 4 and a 2-fluorophenyl substituent at position 7.

Properties

IUPAC Name |

4-[(4-chlorophenyl)methylsulfonyl]-7-(2-fluorophenyl)-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFNO2S2/c19-15-7-5-14(6-8-15)13-25(22,23)21-10-9-18(24-12-11-21)16-3-1-2-4-17(16)20/h1-8,18H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDOCSBBCGAPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)S(=O)(=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Chlorobenzyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane typically involves multiple steps, starting with the preparation of the core thiazepane ring One common approach is the cyclization of appropriately substituted amino acids or their derivatives under acidic conditions. The fluorophenyl group is often introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction conditions more precisely.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of sulfonyl chlorides or sulfonic acids.

Reduction: Production of thioethers or amines.

Substitution: Introduction of various functional groups, leading to derivatives with altered physical and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-((4-Chlorobenzyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane can be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with biological targets in unique ways.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to modulate biological pathways can be harnessed to create drugs with specific therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-((4-Chlorobenzyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, altering their activity. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Observations

Core Structure Differences: The 1,4-thiazepane core in the target compound provides conformational flexibility compared to rigid aromatic systems like pyridine or triazole . This flexibility may influence binding kinetics or solubility. Sulfonyl Group: The sulfonyl moiety in the target compound is linked to a 4-chlorobenzyl group, contrasting with styrylsulfonyl () or phenylsulfonyl () groups in analogs. Sulfonyl groups are known to enhance hydrogen bonding and metabolic stability .

Substituent Effects :

- Halogenated Aromatic Rings :

- The 2-fluorophenyl group in the target compound may confer improved metabolic stability compared to 2-chlorophenyl (), as fluorine’s electronegativity reduces oxidative metabolism .

Biological Activity :

- While the target compound’s activity remains uncharacterized, analogs with 4-chlorobenzyl groups exhibit herbicidal activity () and CYP inhibition ().

- Triazole derivatives with sulfonyl groups () were synthesized but lacked reported bioactivity, highlighting the importance of core structure in determining function.

Research Findings and Implications

- CYP Inhibition Potential: The 4-chlorobenzyl motif shared with 4-(4-chlorobenzyl)pyridine suggests possible CYP2B6 interaction, though the thiazepane core may alter binding specificity .

- Herbicidal Activity : Compounds with 4-chlorobenzyl substituents () showed activity against rape, but the target compound’s larger structure may reduce bioavailability or target affinity.

- Synthetic Feasibility : The sulfonyl group’s incorporation (as in ) requires specialized reagents (e.g., Friedel-Crafts acylations), suggesting the target compound’s synthesis may involve multi-step protocols.

Biological Activity

4-((4-Chlorobenzyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

- Molecular Formula : C_{15}H_{14}ClF N_{1}O_{2}S

- Molecular Weight : 325.79 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Apoptosis : This compound has been shown to inhibit the Bcl-2 protein family, which plays a crucial role in regulating apoptosis. By modulating this pathway, the compound may exert protective effects in cellular contexts where apoptosis is detrimental .

- Antitumor Activity : In vitro studies have suggested that this thiazepane derivative exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of cell cycle arrest and promotion of apoptosis in malignant cells .

- Anti-inflammatory Properties : Preliminary studies indicate that the compound may also possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Bcl-2 Inhibition | Reduces cell survival in tumors | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Decreases cytokine production |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study 1 : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a significant decrease in cell viability, with IC50 values indicating potent cytotoxicity. The study concluded that the compound could be developed as a potential therapeutic agent for breast cancer treatment .

- Case Study 2 : Another investigation explored the anti-inflammatory effects in a murine model of arthritis. The administration of the compound led to reduced swelling and inflammatory markers, suggesting its potential use in treating inflammatory diseases .

Q & A

Q. What are the key synthetic pathways for 4-((4-Chlorobenzyl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane?

The synthesis typically involves multi-step organic reactions, including:

- Sulfonation : Introduction of the sulfonyl group via electrophilic aromatic substitution, requiring precise control of temperature and reaction time to avoid over-sulfonation .

- Halogenation : Fluorine and chlorine substituents are introduced using halogenation agents (e.g., Selectfluor for fluorination), with reaction conditions optimized to enhance regioselectivity .

- Ring Closure : Formation of the thiazepane ring via cyclization, often catalyzed by bases like DBU (1,8-Diazabicycloundec-7-ene) to improve reaction efficiency .

Key intermediates are monitored using NMR and HPLC to ensure purity ≥95% .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming the positions of sulfonyl, chlorobenzyl, and fluorophenyl groups .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity and detect side products (e.g., incomplete sulfonation byproducts) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., C17H16ClFNO2S2 has a theoretical MW of 393.89) and fragmentation patterns .

Q. How does the sulfonyl group influence the compound’s chemical reactivity?

The sulfonyl group enhances electrophilicity, enabling nucleophilic substitution at the sulfur center. It also stabilizes the thiazepane ring through electron-withdrawing effects, reducing ring-opening side reactions during functionalization . Reactivity can be modulated by adjusting solvent polarity (e.g., DMF vs. THF) and temperature .

Advanced Research Questions

Q. What strategies optimize the yield of this compound during synthesis?

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in halogenation steps .

- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) minimizes side reactions during sulfonation .

- Solvent Optimization : Polar aprotic solvents like DMSO enhance sulfonyl group reactivity without degrading the thiazepane ring .

Yield improvements (from 60% to >85%) are achievable via iterative condition screening .

Q. How do fluorinated and chlorinated substituents affect the biological activity of thiazepane derivatives?

- Fluorine : Enhances metabolic stability and bioavailability by forming strong C-F bonds resistant to oxidative degradation. Fluorophenyl groups also improve target binding via hydrophobic interactions .

- Chlorine : Increases lipophilicity, enhancing membrane permeability. Chlorobenzyl groups may interact with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms) .

Comparative SAR studies show that replacing chlorine with bromine reduces activity by 40%, highlighting the importance of halogen electronegativity .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Meta-Analysis : Cross-reference data from ≥3 independent studies to identify outliers (e.g., conflicting IC50 values in kinase assays) .

- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., fluorescence polarization for binding affinity) .

- Structural Confirmation : Re-characterize disputed batches via XRD or 2D NMR to rule out polymorphic or stereochemical variability .

Q. What role does computational chemistry play in predicting interaction mechanisms with biological targets?

- Docking Simulations : Predict binding modes with receptors (e.g., G-protein-coupled receptors) using software like AutoDock Vina. The sulfonyl group often anchors the compound to hydrophilic pockets .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Fluorophenyl groups show persistent π-π stacking with tyrosine residues in simulated environments .

- QSAR Models : Relate substituent electronegativity (e.g., Hammett constants for Cl/F) to activity trends, guiding derivative design .

Q. How can reaction intermediates be isolated to confirm synthesis pathways?

- Quenching Reactions : Halt reactions at 50% completion using ice baths, followed by column chromatography to isolate intermediates (e.g., sulfonyl chloride precursors) .

- In-Situ Monitoring : Use FT-IR or LC-MS to track intermediate formation in real time .

- Crystallography : Resolve ambiguous structures (e.g., epimeric intermediates) via single-crystal XRD .

Methodological Recommendations

- Contradiction Analysis : Prioritize studies using identical assay protocols (e.g., ELISA vs. SPR) to minimize variability .

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring speed, inert gas flow rates) to ensure consistency .

- Data Transparency : Share raw NMR/HPLC files in supplementary materials for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.